molecular formula C10H18O3 B047897 Methyl 9-oxononanoate CAS No. 1931-63-1

Methyl 9-oxononanoate

Cat. No. B047897
CAS RN: 1931-63-1
M. Wt: 186.25 g/mol
InChI Key: JMLYDLZRFNYHHO-UHFFFAOYSA-N
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Description

Methyl 9-oxononanoate, also referred to as 9-oxononanoic acid methyl ester, is a colorless, odorless liquid that is soluble in many organic solvents . It is derived from nonanoic acid, a naturally occurring nine-carbon, one-oxygen atom compound found in some plant oils . It is also considered a fatty aldehyde .


Synthesis Analysis

The synthesis of Methyl 9-oxononanoate involves the addition of Grignard reagents selectively into the aldehyde of methyl 9-oxononanoate . This process results in different hydroxy-fatty acid methyl .


Molecular Structure Analysis

The molecular formula of Methyl 9-oxononanoate is C10H18O3 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Methyl 9-oxononanoate is thought to serve as a substrate for enzymes that convert the molecule into other compounds for use in various physiological and biochemical processes .


Physical And Chemical Properties Analysis

Methyl 9-oxononanoate has a molecular weight of 186.25 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 249.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.7±3.0 kJ/mol, and the flash point is 101.8±22.7 °C . The index of refraction is 1.431, and the molar refractivity is 50.3±0.3 cm3 .

Scientific Research Applications

Application in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“Methyl 9-oxononanoate” is used in the synthesis of new compounds through Friedel–Crafts acylation . This involves the reaction of “Methyl 9-oxononanoate” with N-methyl indole .

Methods of Application or Experimental Procedures

The compound was synthesized using Friedel–Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate . The structure of the newly synthesized compound was elucidated using 1H-NMR, 13C-NMR, NOESY-1D, ESI-MS, FT-IR, and UV-Vis spectroscopy .

Results or Outcomes

The result of this application is the synthesis of a new compound, "Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate" .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“Methyl 9-oxononanoate” is used in the synthesis of potential anticancer agents . This involves the reaction of “Methyl 9-oxononanoate” with 2-aminothiazole .

Methods of Application or Experimental Procedures

The compound was synthesized through Schotten–Baumann type reaction between 2-aminothiazole and methyl 9-chloro-9-oxononanoate . The structure of the newly synthesized compound was elucidated based on 1H-NMR, 13C-NMR, DEPT, NOE, ESI-MS, FT-IR and UV-Vis spectroscopy .

Results or Outcomes

The result of this application is the synthesis of a new compound, "Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate" .

Application in Catalysis

Specific Scientific Field

Catalysis

Summary of the Application

“Methyl 9-oxonononanoate” is used in the oxidative cleavage of renewable methyl 9,10-dihydroxystearate . This process is facilitated by the high molecular catalyst phosphotungstic acid .

Methods of Application or Experimental Procedures

The compound was synthesized through oxidative cleavage of the vicinal diol as a stable intermediate . The catalyst was retained via organic solvent nanofiltration .

Results or Outcomes

The result of this application is the synthesis of nonanal and methyl 9-oxononanoate . The catalyst was retained up to 94% in the monophasic system .

Application in Food Chemistry

Specific Scientific Field

Food Chemistry

Summary of the Application

“Methyl 9-oxononanoate” is identified as a major component in the formation of oxidized fatty acids in model experiments using methyl linoleate and methyl oleate .

Methods of Application or Experimental Procedures

The compound was identified through model experiments under roasting conditions (170 °C, 20 min) .

Results or Outcomes

The result of this application is the identification of “Methyl 9-oxononanoate” as a major component in the formation of oxidized fatty acids .

Application in Allergenic Potential Research

Specific Scientific Field

Food Allergenicity Research

Summary of the Application

“Methyl 9-oxononanoate” is identified as a potential marker of thermal processes in peanuts . It could contribute to amino acid side chain modifications as a result of lipation, which could directly influence the functional properties of peanut proteins .

Methods of Application or Experimental Procedures

The compound was identified through model experiments using peanuts roasted at 170 °C for 20 minutes .

Results or Outcomes

The result of this application is the identification of “Methyl 9-oxononanoate” as a potential marker of thermal processes in peanuts .

Application in Histone Deacetylase Inhibitor Research

Summary of the Application

“Methyl 9-oxononanoate” is used in the synthesis of potential histone deacetylase inhibitors . This involves the reaction of “Methyl 9-oxononanoate” with 2-aminothiazole .

Results or Outcomes

The result of this application is the synthesis of a novel hybrid bearing both the 2-aminothiazolyl and azelayl moieties .

properties

IUPAC Name

methyl 9-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLYDLZRFNYHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172913
Record name Nonanoic acid, 9-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-oxononanoate

CAS RN

1931-63-1
Record name Nonanoic acid, 9-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 9-oxononanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonanoic acid, 9-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the crude product (4.71 g) in THF (50 ml) was dropwise added a solution of lithium aluminum hydrate tri-tert-butoxide (6.1 g) in THF (50 ml) and then stirred for 1.5 hours at room temperature. The reaction mixture which volume was reduced to about 50 ml by partial evaporation of the solvent under reduced pressure, was poured into 1N hydrochloric acid (200 ml) and then extracted with ethyl acetate. The organic layer was washed with water and saturated brine successively, and then dried over magnesium sulfate anhydride. The solvent was evaporated under reduced pressure to give methyl 9-oxononanate (3.33 g 89.3%).
[Compound]
Name
crude product
Quantity
4.71 g
Type
reactant
Reaction Step One
Name
lithium aluminum hydrate tri-tert-butoxide
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
89.3%

Synthesis routes and methods II

Procedure details

9-Hydroxy-nonanoic acid methyl ester (7 g) in dichloromethane was treated with pyridinium dichromate (35 g) and stirred at room temperature for 12 hours. The pyridinium dichromate was filtered, and the organic filtrate was washed by water. Hexane (3× volume) was added to the solution, and organic layer was collected and dried to obtain the crude product. The product was purified by Si gel column chromatography to yield ˜5 g of product.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 9-oxononanoate
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Methyl 9-oxononanoate
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Methyl 9-oxononanoate
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Methyl 9-oxononanoate
Reactant of Route 5
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Methyl 9-oxononanoate
Reactant of Route 6
Reactant of Route 6
Methyl 9-oxononanoate

Citations

For This Compound
333
Citations
M Lu, L Peng, Q Xie, Y Nie, X Liu… - European Journal of …, 2018 - Wiley Online Library
… In this study, oxidative cleavage of methyl 9,10-epoxystearate (a) to produce methyl 9-oxononanoate (d) was conducted with WO 3 /MCM-41 as the catalyst and H 2 O 2 as the oxidant. …
Number of citations: 10 onlinelibrary.wiley.com
HW Gardner, E Selke - Lipids, 1984 - Wiley Online Library
… Alternative heterolytic pathway to 3,4epoxynonanal and methyl 9-oxononanoate. Structures … ,10 bond adequately explains the formation of methyl 9-oxononanoate in this study and also …
Number of citations: 72 aocs.onlinelibrary.wiley.com
R Zamora, E Gallardo, JL Navarro… - Journal of agricultural …, 2005 - ACS Publications
… fatty esters with butylamine, the methyl 9-oxononanoate (5a) produced was detected as the … with the imine produced between the methyl 9-oxononanoate and the phenylalanine was …
Number of citations: 19 pubs.acs.org
L Störmer, L Poelchen, S Scholz… - Journal of Agricultural …, 2023 - ACS Publications
… The SIM parameters were as follows: for methyl 9-oxononanoate (methyl 9-ONA), quantifier ion m/z 55.0 and qualifier ions m/z 74.0, 111.0, and 143.0; and for methyl undecanoate, …
Number of citations: 1 pubs.acs.org
EN Frankel, WE Neff, E Selke - Lipids, 1981 - Springer
… , hexanal and methyl 9-oxononanoate, may originate from cyclic peroxides that we (31) … linoleate would produce hexanal, methyl octanoate and methyl 9-oxononanoate. If the 10 and 12-…
Number of citations: 348 link.springer.com
EN Frankel, WE Neff, E Selke, DD Brooks - Lipids, 1988 - Wiley Online Library
… groups would produce methyl 9-oxononanoate from dimers I and II (Scheme 1). This type of cleavage apparently is most favored because methyl 9-oxononanoate is the most important …
Number of citations: 50 aocs.onlinelibrary.wiley.com
EN Frankel, HW Gardner - Lipids, 1989 - Wiley Online Library
… octanoate to decrease and hexanal and methyl 9-oxononanoate to increase. A similar effect … The increase in hexanal and methyl 9-oxononanoate at the expense of pentane and methyl …
Number of citations: 37 aocs.onlinelibrary.wiley.com
H Rakoff - Journal of Labelled Compounds and …, 1986 - Wiley Online Library
… 6,7-d2 which was hydrolyzed to the aldehyde ester 6, methyl 9-oxononanoate-6, 7-d2 with … methyl 9-oxononanoate-6,7-d2 (6) by the method previously described (7). It boiled at 135-…
HWS Chan, FAA Prescott, PAT Swoboda - Journal of the American Oil …, 1976 - Springer
… The major (67-80% yield on a molar basis) cleavage products were found to be hexanal, methyl octanoate, 2,4-decadienal isomers, and methyl 9-oxononanoate. Both the 9 and 13 …
Number of citations: 120 link.springer.com
HW Gardner, RD Plattner - Lipids, 1984 - Springer
… 2-nonenal and methyl 9-oxononanoate. The 2 aldehydes obtained from each hydroperoxide isomer were uncharacteristic of the complex volatile profile usually obtained by 13-scission …
Number of citations: 127 link.springer.com

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